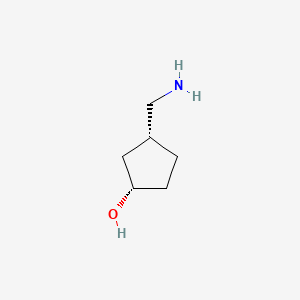

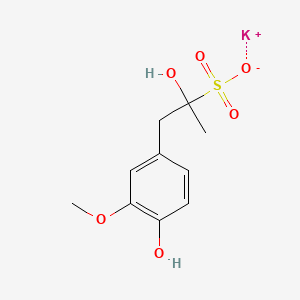

![molecular formula C30H34O5 B588102 (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde CAS No. 1414455-03-0](/img/structure/B588102.png)

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

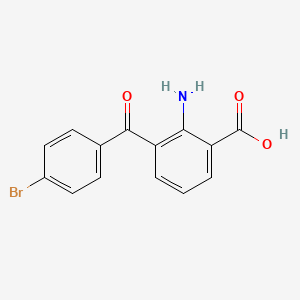

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is an unusual humulene-based meroterpenoid isolated from the leaves of Psidium guajava (guava) collected from Vietnam . This compound is part of a class of secondary metabolites known for their diverse biological activities. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Mecanismo De Acción

Target of Action

Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.

Mode of Action

The mode of action of Guajadial B involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, Guajadial B has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .

Biochemical Pathways

The biochemical pathways affected by Guajadial B are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .

Result of Action

Guajadial B exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that Guajadial B enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial B .

Action Environment

The action of Guajadial B can be influenced by various environmental factors. It’s worth noting that Guajadial B was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of Guajadial B.

Análisis Bioquímico

Biochemical Properties

Guajadial B has been found to interact with various biomolecules. It is a part of a diverse phytochemical composition including flavonoids, phenolics, meroterpenoids, and triterpenes as the major bioactive constituents

Cellular Effects

Guajadial B has been studied for potential anticancer effects tested in tumor cells . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS

Molecular Mechanism

It has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent. This implies that Guajadial B might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde was isolated as a racemate from the leaves of Psidium guajava. The leaves were extracted with methanol at room temperature. After filtration, the methanolic extract was evaporated under reduced pressure to obtain a residue, which was then fractionated by silica gel column chromatography using petroleum ether containing an increasing amount of acetone .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale extraction and synthesis processes.

Análisis De Reacciones Químicas

Types of Reactions

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980

Chemistry: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde serves as a model compound for studying meroterpenoid synthesis and reactivity.

Industry: While industrial applications are still under exploration, the compound’s unique structure and biological activities make it a promising candidate for future developments.

Comparación Con Compuestos Similares

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is part of a family of meroterpenoids isolated from Psidium guajava. Similar compounds include:

Guajadial: Another meroterpenoid with a caryophyllene-based structure.

Psiguajadial A and B: These compounds share structural similarities with this compound and exhibit cytotoxic effects against cancer cell lines.

Psidial A: A related meroterpenoid with distinct biological activities.

This compound stands out due to its unique humulene-based structure and its potent anti-estrogenic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.

Propiedades

IUPAC Name |

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBVAONMYLOHE-LUGVMUTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Guajadial B exert its antitumor effects?

A1: Research suggests that Guajadial B acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, Guajadial B disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that Guajadial B can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of Guajadial B as a promising antitumor agent.

Q2: What is the chemical structure of Guajadial B and how was it elucidated?

A2: While the provided abstracts do not delve into the specific spectroscopic details of Guajadial B, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

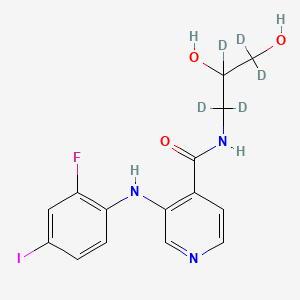

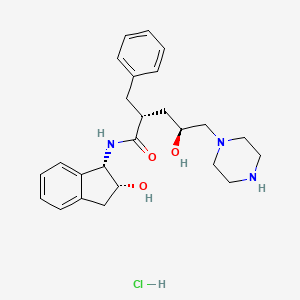

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

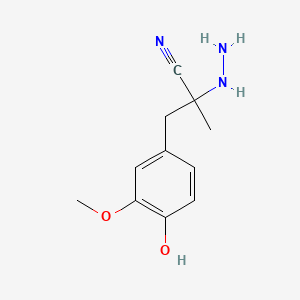

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)